molecular formula C18H14F2N2O2 B2684994 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034439-70-6

2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2684994
CAS RN: 2034439-70-6
M. Wt: 328.319
InChI Key: WVTQWCACOYQRGQ-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound is known to selectively inhibit the activity of a protein called polo-like kinase 1 (PLK1), which plays a critical role in cell division and proliferation. In

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on related compounds shows significant interest in the synthesis and reactivity of furan and pyridine derivatives. For instance, studies on furan-2-ylidene acetates have explored Michael type reactions leading to pyrrol-2-ylidene-acetates, highlighting the versatile reactivity of furan derivatives in synthesizing complex organic compounds (Sacmacl, Bolukbasl, & Şahin, 2012). This area of research is critical for developing new materials and pharmaceuticals.

Corrosion Inhibition

Acetamide derivatives have been evaluated for their corrosion inhibition properties. A study on long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives revealed their potential as corrosion inhibitors, showcasing the application of such compounds in protecting metals from corrosive environments (Yıldırım & Cetin, 2008).

Fluorinating Agents

N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have been identified as site-selective electrophilic fluorinating agents. Such compounds are valuable in organic synthesis for introducing fluorine atoms into target molecules, enabling the development of fluorinated compounds with potential applications in medicinal chemistry and materials science (Banks, Besheesh, & Tsiliopoulos, 1996).

DNA Binding and Antitrypanosomal Activity

Compounds with structural similarities to 2,5-bis(4-guanylphenyl)furan, known as "furamidine," have been studied for their DNA-binding affinity and antitrypanosomal activity. Such research underscores the potential therapeutic applications of furan derivatives in treating parasitic infections (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).

Ligand Properties and Coordination Chemistry

Research into the ligand properties of NCMPO-decorated pyridine N-oxide platforms highlights the significance of such compounds in coordination chemistry, particularly in their ability to bind with f-elements. This area of study is crucial for advancements in materials science and nuclear waste management (Ouizem, Rosario-Amorin, Dickie, Paine, de Bettencourt-Dias, Hay, Podair, & Delmau, 2014).

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-14-4-3-13(15(20)10-14)9-18(23)22-11-12-5-6-21-16(8-12)17-2-1-7-24-17/h1-8,10H,9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTQWCACOYQRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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